2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-10-15(2)12-17(11-14)24-9-8-23(20(26)21(24)27)13-19(25)22-16-4-6-18(28-3)7-5-16/h4-12H,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSIKKUZOKYCFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be characterized by its complex structure which includes a pyrazine ring and various substituents that may influence its biological properties. The structural formula is represented as follows:
Research indicates that compounds similar to 2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide may exhibit multiple mechanisms of action:
- Inhibition of Apoptosis : Compounds in this class have been shown to interact with key apoptosis regulators such as MDM2 and XIAP. By inhibiting these proteins, the compound can promote apoptosis in cancer cells .
- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can have IC50 values as low as 0.3 µM against certain leukemia and neuroblastoma cell lines .
Biological Activity Data
The following table summarizes key biological activities reported for the compound and its analogs:
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the efficacy of a closely related analogue of the compound against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 0.3 µM for ALL cells, demonstrating its potential as an anticancer agent .
- Mechanistic Studies : Another investigation focused on the dual inhibition of MDM2 and XIAP by similar compounds. The study found that this dual action not only activated p53 but also induced caspase-dependent apoptosis in cancer cells, suggesting a promising therapeutic strategy for cancers with high MDM2 and XIAP expression .
Pharmacological Implications
The biological activity of this compound suggests several pharmacological implications:
- Potential Anticancer Therapeutics : Given its ability to induce apoptosis in cancer cells, it may serve as a lead compound for developing new anticancer drugs.
- Targeting Apoptotic Pathways : The inhibition of apoptotic regulators like MDM2 and XIAP positions this compound as a candidate for combination therapies aimed at enhancing the efficacy of existing chemotherapeutics.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Core Heterocycle: The target’s dihydropyrazine-2,3-dione core differs from pyrazolo[3,4-d]pyrimidine () or pyrimidinone () scaffolds. The dioxo groups may enhance hydrogen-bonding interactions with biological targets compared to non-oxidized heterocycles.
- Substituent Effects :
- The 3,5-dimethylphenyl group (target) vs. bromo () or fluoro () substituents: Bromine increases molecular weight and steric hindrance, while fluorine improves metabolic stability and membrane permeability .
- The 4-methoxyphenyl acetamide (target) vs. hydroxymethylphenyl () or chlorobenzyl (): Methoxy balances lipophilicity and solubility, whereas hydroxymethyl introduces polarity but may reduce stability .
Physicochemical and Thermal Properties
- Melting Points: Chromenone-pyrimidine hybrids in exhibit high melting points (302–304°C), suggesting strong crystalline packing due to planar fluorophenyl groups .
- Solubility : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility relative to fully aromatic or halogenated derivatives (e.g., ’s brominated analogue).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
